Cas no 74148-44-0 (Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-,(1aS,8aR,8bS)-)
![Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-,(1aS,8aR,8bS)- structure](https://ja.kuujia.com/scimg/cas/74148-44-0x500.png)
74148-44-0 structure
商品名:Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-,(1aS,8aR,8bS)-
Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-,(1aS,8aR,8bS)- 化学的及び物理的性質
名前と識別子
-
- Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-,(1aS,8aR,8bS)-
- 10-decarbamoyloxy-9-dehydromitomycin B
- Mitomycin H
- 10-decarbamoyloxy-9-dehydro-mitomycin B
- VZIAQNJZWSNNKZ-ZDAIXBBBSA-N
- 10-Decarbamoyloxy-9-dehydromitomycin-B
- (4S,6S,7R)-7-hydroxy-11-methoxy-5,12-dimethyl-8-methylidene-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione
- DTXSID80995586
- 8a-Hydroxy-6-methoxy-1,5-dimethyl-8-methylidene-1,1a,2,8,8a,8b-hexahydroazireno[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione
- Azirino(2',3':3,4)pyrrolo(1,2-a)indole-4,7-dione, 1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-, (1aR-(1aalpha,8aalpha,8balpha))-
- Azirino(2',3':3,4)pyrrolo(1,2-a)indole-4,7-dione, 1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-, (1aS-(1aalpha,8aalpha,8balpha))-
- CHEMBL35952
- Azirino(2',3':3,4)pyrrolo(1,2-a)indole-4,7-dione, 1,1a,2,8,8a,8b-hexahydro-1,5-dimethyl-8a-hydroxy-6-methoxy-8-methylene-, (1aS-(1a-alpha,8a-alpha,8b-alpha))-
- 74148-44-0
-
- インチ: InChI=1S/C15H16N2O4/c1-6-11(18)10-9(12(19)13(6)21-4)7(2)15(20)14-8(16(14)3)5-17(10)15/h8,14,20H,2,5H2,1,3-4H3
- InChIKey: VZIAQNJZWSNNKZ-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C)C(=O)C2=C(C(=C)C3(O)C4C(CN23)N4C)C1=O |c:2,t:7|
計算された属性
- せいみつぶんしりょう: 288.111
- どういたいしつりょう: 288.111
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 705
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 69.8Ų
じっけんとくせい
- 密度みつど: 1.48
- ふってん: 494.8°C at 760 mmHg
- フラッシュポイント: 253°C
- 屈折率: 1.675
Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-,(1aS,8aR,8bS)- 関連文献
-
1. Book reviews
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
4. Book reviews
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
74148-44-0 (Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione,1,1a,2,8,8a,8b-hexahydro-8a-hydroxy-6-methoxy-1,5-dimethyl-8-methylene-,(1aS,8aR,8bS)-) 関連製品
- 1877520-56-3(Cyclopropanemethanol, 1-(aminomethyl)-α-(1-methylpropyl)-)
- 1597975-04-6(N-(2-aminoethyl)-N-(2-methoxyethyl)-2-methylpentanamide)
- 1856794-73-4(Cyclobutane, 1-(chloromethyl)-1-(2-propen-1-yl)-)
- 1863005-30-4(1-Iodo-2-methyl-4-(prop-2-yn-1-yloxy)benzene)
- 87941-55-7(4-Bromo-1-trityl-1H-imidazole)
- 2680531-14-8(4-(Piperidin-2-yl)-1-(trifluoromethyl)isoquinoline)
- 1540577-46-5(2-(9H-fluoren-9-ylmethoxycarbonylamino)cycloheptane-1-carboxylic acid)
- 315673-24-6(2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}benzoic acid)
- 2228698-44-8(2-1-(2-aminoethyl)cyclopropyl-N,N-dimethylaniline)
- 2580180-80-7(2-Cyanofuran-3-sulfonamide)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
